molecular formula C19H14FNO2S B11483370 Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-

Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-

Cat. No.: B11483370
M. Wt: 339.4 g/mol
InChI Key: ABQXSHNIKQCWOH-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the fluorine atom can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a fluorine atom, a thiophene ring, and a benzamide group in 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE makes it unique. This structural arrangement imparts distinct electronic properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14FNO2S

Molecular Weight

339.4 g/mol

IUPAC Name

4-fluoro-N-[2-(2-thiophen-2-ylacetyl)phenyl]benzamide

InChI

InChI=1S/C19H14FNO2S/c20-14-9-7-13(8-10-14)19(23)21-17-6-2-1-5-16(17)18(22)12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23)

InChI Key

ABQXSHNIKQCWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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